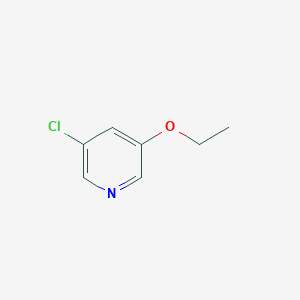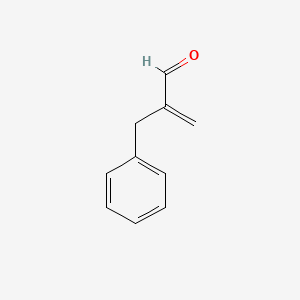
2-Benzyl-propenal
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Oxidation Processes
2-Benzyl-propenal, as part of the n-propylbenzene family, is involved in important oxidation processes. Studies have shown that n-propylbenzene oxidation proceeds through thermal decomposition, yielding benzyl and 2-phenyl-1-ethyl. It also involves H-atom abstraction, producing phenylpropyl radicals. These radicals can lead to the formation of several compounds, including benzaldehyde through oxidation processes (Dagaut, Ristori, Bakali, & Cathonnet, 2002).
Anticancer Potential
2-Benzyl-propenal derivatives, particularly 2'-benzoyloxycinnamaldehyde (BCA), have shown promising anticancer properties. BCA induces cell death in cancer cells via caspase-dependent and -independent pathways, opening up potential applications in drug design for anticancer agents (Gan et al., 2009).
Glycosylation in Organic Chemistry
In organic chemistry, derivatives of 2-Benzyl-propenal, such as 2-(2-Propylsulfinyl)benzyl glycosides, have been used as novel glycosyl donors. This is significant in the field of carbohydrate chemistry, offering new pathways for glycosylation processes (Shu et al., 2016).
Esterification Processes
The esterification of propionic acid with benzyl alcohol, using compounds like 2-Benzyl-propenal, is crucial in producing esters with floral and fruity odors for the perfumery and flavor industries. This research has led to optimized synthesis methods for such esters (Chandane, Rathod, Wasewar, & Sonawane, 2017).
Indoor Air Quality and Health
Studies have identified 2-Benzyl-propenal (Acrolein) as a significant indoor air pollutant, particularly arising from cooking with oils. Understanding its emission and decay rates is crucial for assessing its impact on indoor air quality and associated health risks (Seaman, Bennett, & Cahill, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
2-benzylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNSDRAPEVOWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447954 | |
| Record name | 2-BENZYL-PROPENAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-propenal | |
CAS RN |
30457-88-6 | |
| Record name | 2-BENZYL-PROPENAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

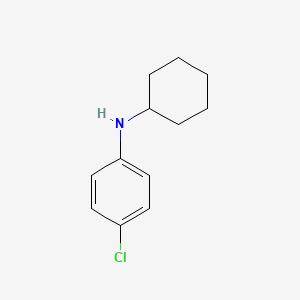
![1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1624787.png)
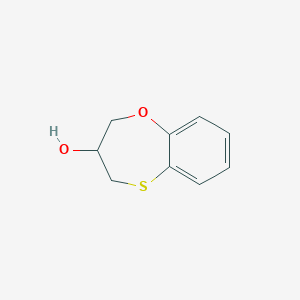
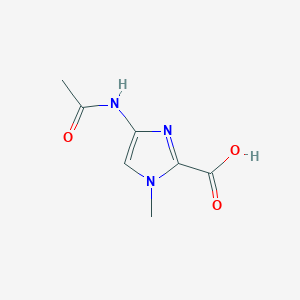
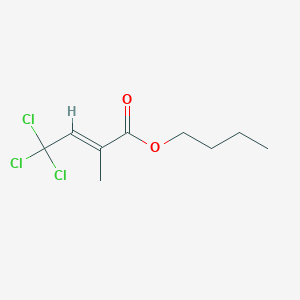
![2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1624791.png)

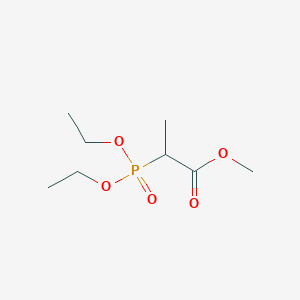
![N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine](/img/structure/B1624795.png)
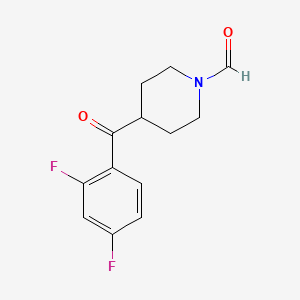
![Methyl 2-methyl-3-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B1624797.png)


